molecular formula C11H9F3N2OS B1404905 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421468-62-3

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No. B1404905
CAS RN: 1421468-62-3
M. Wt: 274.26 g/mol
InChI Key: LSKLJJABNGJPAX-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is a chemical compound with the CAS Number: 1421468-62-3. It has a molecular weight of 274.27 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-3-azetidinol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of pharmacological activities due to their unique structure, making them significant in medicinal chemistry. These compounds are known for their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The versatility of benzothiazole derivatives stems from the structural variations, particularly substitutions at the C-2 carbon atom and C-6, which contribute to their diverse biological activities (M. Bhat & S. L. Belagali, 2020).

Synthesis and Pharmacological Evaluation

Research has focused on synthesizing benzofused thiazole derivatives to explore their potential as antioxidant and anti-inflammatory agents. The cyclocondensation reaction of appropriate carboxylic acid with 2-aminothiophenol, followed by in vitro screening for anti-inflammatory and antioxidant activities, demonstrates the synthetic versatility and therapeutic potential of these compounds (Dattatraya G. Raut et al., 2020).

Degradation Processes and Stability Studies

The stability of related compounds, such as nitisinone (NTBC), has been studied under various conditions. These studies are crucial for understanding the degradation pathways and stability of benzothiazole derivatives, providing insights into their safe and effective use in medical applications (H. Barchańska et al., 2019).

Optoelectronic Materials and Chemical Transformations

Benzothiazole derivatives are also significant in the synthesis of optoelectronic materials and complex heterocycles, showcasing their importance beyond pharmacological applications. Their incorporation into π-extended conjugated systems for the creation of novel optoelectronic materials underlines their versatility and potential for innovation in material science (G. Lipunova et al., 2018).

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been shown to have diverse biological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is an important aspect of pharmacology. Factors such as temperature, pH, and the presence of other molecules can significantly impact the effectiveness of a compound .

properties

IUPAC Name

1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKLJJABNGJPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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